2-Ethyl-1-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]butan-1-one
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Overview
Description
2-Ethyl-1-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]butan-1-one is a complex organic compound that features a piperazine ring substituted with a pyridazine moiety.
Scientific Research Applications
2-Ethyl-1-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]butan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
Target of Action
It’s worth noting that piperazine derivatives, which this compound is a part of, have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-hiv-1, and mc4 receptor agonistic activity .
Mode of Action
For instance, some piperazine derivatives act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .
Biochemical Pathways
It’s known that piperazine derivatives can influence a variety of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
It’s known that the piperazine motif found in this compound can positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
It’s known that piperazine derivatives can have a wide range of effects due to their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-1-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]butan-1-one typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a piperazine derivative is reacted with a pyridazine compound under controlled conditions . The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under high pressure and temperature to ensure complete reaction. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-1-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]butan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines .
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: Known for its antibacterial activity.
2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one: Exhibits antiproliferative activity against cancer cell lines.
Uniqueness
2-Ethyl-1-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]butan-1-one is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. Its potential neuroprotective and anti-inflammatory effects set it apart from other similar compounds .
Properties
IUPAC Name |
2-ethyl-1-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]butan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O/c1-4-13(5-2)15(20)19-10-8-18(9-11-19)14-7-6-12(3)16-17-14/h6-7,13H,4-5,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFSJPXBCOQDMPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)N1CCN(CC1)C2=NN=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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